An In-depth Technical Guide to Dimethyl 2,2-bis(hydroxymethyl)malonate
An In-depth Technical Guide to Dimethyl 2,2-bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl 2,2-bis(hydroxymethyl)malonate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
Dimethyl 2,2-bis(hydroxymethyl)malonate is a diester derivative of malonic acid. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with its close analog, diethyl 2,2-bis(hydroxymethyl)malonate.
Table 1: General and Physical Properties of Dimethyl 2,2-bis(hydroxymethyl)malonate
| Property | Value | Source |
| IUPAC Name | Dimethyl 2,2-bis(hydroxymethyl)propanedioate | N/A |
| CAS Number | 35329-73-8 | [1] |
| Molecular Formula | C₇H₁₂O₆ | N/A |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | White to almost white crystalline solid (inferred) | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[3] | [3] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for methyl ester protons, methylene protons of the hydroxymethyl groups, and hydroxyl protons. |
| ¹³C NMR | Resonances for carbonyl carbons, the quaternary carbon, methylene carbons of the hydroxymethyl groups, and methyl carbons. |
| IR Spectroscopy | Strong C=O stretching for the ester groups, broad O-H stretching for the hydroxyl groups, and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of malonic esters. |
Experimental Protocols
Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate
A detailed experimental protocol for the synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate is not explicitly available. However, a well-established procedure for its diethyl analog, Diethyl 2,2-bis(hydroxymethyl)malonate, can be adapted.[9] The synthesis involves the base-catalyzed hydroxymethylation of dimethyl malonate with formaldehyde.
Materials and Equipment:
-
Dimethyl malonate
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate in a suitable organic solvent.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of a base, such as potassium carbonate.
-
Add formaldehyde solution dropwise from a dropping funnel to the cooled, stirring reaction mixture. The temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow: Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate
Caption: Synthesis workflow for Dimethyl 2,2-bis(hydroxymethyl)malonate.
Potential Applications and Reaction Pathways
While direct applications of Dimethyl 2,2-bis(hydroxymethyl)malonate in drug development are not extensively documented, its parent compound, dimethyl malonate, is a versatile precursor in the synthesis of various pharmaceuticals, including barbiturates and anti-cancer agents.[10] Dimethyl 2,2-bis(hydroxymethyl)malonate serves as a key intermediate in the synthesis of other valuable chemical entities.
One significant application is its use as a precursor for the synthesis of methylene malonates. Methylene malonates are important monomers in polymer chemistry. The synthesis involves the thermolysis of a dialkyl bis(hydroxymethyl)malonate.[11]
Logical Relationship: Synthesis of Methylene Malonates
Caption: Synthesis of dimethyl methylene malonate from its bis(hydroxymethyl) precursor.
Safety and Handling
The safe handling of Dimethyl 2,2-bis(hydroxymethyl)malonate is crucial in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the closely related dimethyl malonate and diethyl bis(hydroxymethyl)malonate provide valuable guidance.[12][13][14][15]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
This technical guide provides a foundational understanding of Dimethyl 2,2-bis(hydroxymethyl)malonate. Further research is encouraged to explore its full potential in various scientific and industrial applications.
References
- 1. Dimethyl 2,2-bis(hydroxymethyl)malonate | CymitQuimica [cymitquimica.com]
- 2. Diethyl bis(hydroxymethyl)malonate|20605-01-0-Maohuan Chemical [bschem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Diethyl bis(hydroxymethyl)malonate [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Diethyl bis(hydroxymethyl)malonate(20605-01-0) 1H NMR spectrum [chemicalbook.com]
- 7. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 11. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]

